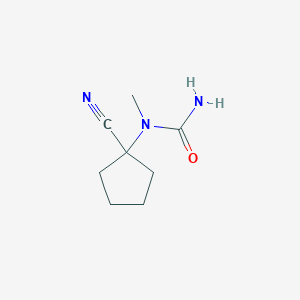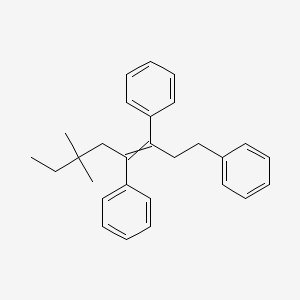
1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene is a complex organic compound characterized by its unique structure, which includes a central octene chain with three benzene rings attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene rings with a suitable octene derivative under Friedel-Crafts conditions. The reaction conditions often require a strong Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Br2 in the presence of iron (Fe) or HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or partially hydrogenated products.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-(3,7-Dimethyloct-1-ene-3,6,7-triyl)tribenzene
- 1,1’,1’'-(2,6-Dimethyloct-7-ene-2,6-diyl)tribenzene
Uniqueness
1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
656824-62-3 |
|---|---|
Molecular Formula |
C28H32 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(6,6-dimethyl-1,3-diphenyloct-3-en-4-yl)benzene |
InChI |
InChI=1S/C28H32/c1-4-28(2,3)22-27(25-18-12-7-13-19-25)26(24-16-10-6-11-17-24)21-20-23-14-8-5-9-15-23/h5-19H,4,20-22H2,1-3H3 |
InChI Key |
WOEXJKAATTUDDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(=C(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
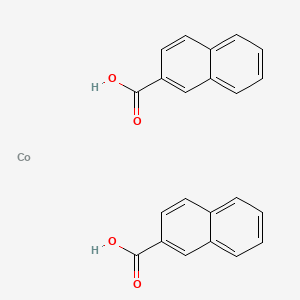
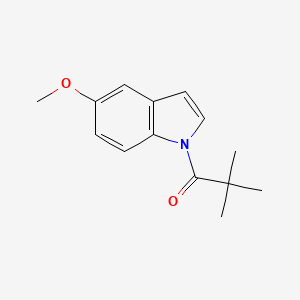
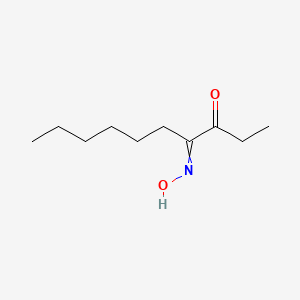
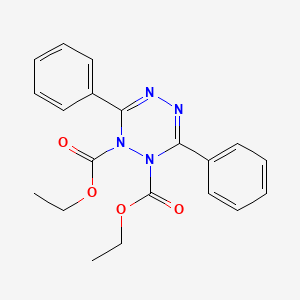
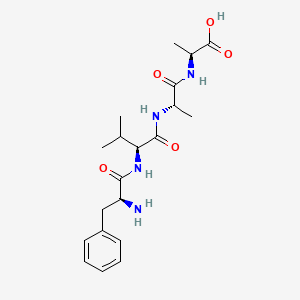
![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
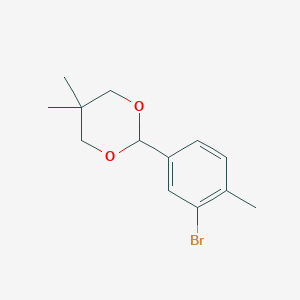
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
